(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its potential applications in various chemical reactions and its role as a building block in the synthesis of more complex molecules. Boronic acids are known for their versatility in forming stable covalent bonds with diols, making them valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Tetrahydro-2H-pyran-4-yl Group: This step involves the alkylation of the pyrazole ring with a tetrahydro-2H-pyran-4-ylmethyl halide in the presence of a base such as potassium carbonate.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically with oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Palladium catalysts, aryl or vinyl halides, and appropriate bases such as potassium carbonate.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various aryl or vinyl-substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in the development of bioconjugates for imaging and diagnostic applications.
Medicine:
Drug Development: The compound’s ability to form stable complexes with biomolecules makes it a potential candidate for drug development, particularly in targeting enzymes and receptors.
Industry:
Materials Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable covalent bonds.
Mechanism of Action
The mechanism of action of (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)boronic acid involves its ability to form stable covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo reversible covalent bonding with hydroxyl groups. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in drug development or bioconjugation in diagnostic applications.
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative with similar reactivity but different structural features.
2-Pyridylboronic Acid: Shares the boronic acid functional group but has a pyridine ring instead of a pyrazole ring.
4-Bromophenylboronic Acid: Similar in reactivity but contains a bromine substituent on the phenyl ring.
Uniqueness:
Structural Features:
Reactivity: Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
[1-(oxan-4-ylmethyl)pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O3/c13-10(14)9-5-11-12(7-9)6-8-1-3-15-4-2-8/h5,7-8,13-14H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNZFBOINLCQTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC2CCOCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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